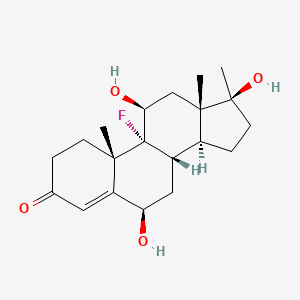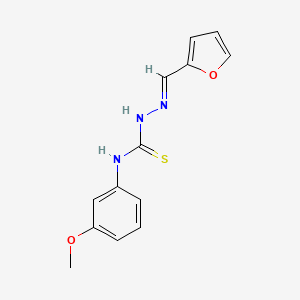
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone typically involves the condensation of 2-furaldehyde with 4-(m-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .
Aplicaciones Científicas De Investigación
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with cellular targets. For example, it can inhibit enzymes by binding to their active sites or interfere with DNA replication by forming complexes with DNA . The exact molecular targets and pathways involved depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-2-furaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 2-(4-Aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties
Uniqueness
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is unique due to its specific substitution pattern on the furan ring and the presence of the m-methoxyphenyl group. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other thiosemicarbazones .
Propiedades
Número CAS |
119033-90-8 |
|---|---|
Fórmula molecular |
C13H13N3O2S |
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
1-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C13H13N3O2S/c1-17-11-5-2-4-10(8-11)15-13(19)16-14-9-12-6-3-7-18-12/h2-9H,1H3,(H2,15,16,19)/b14-9+ |
Clave InChI |
CCVWKUUGLUPLMM-NTEUORMPSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)NC(=S)N/N=C/C2=CC=CO2 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=S)NN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


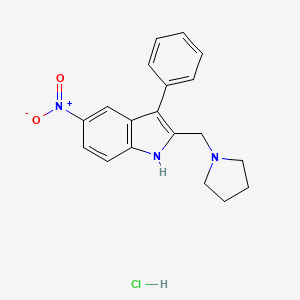
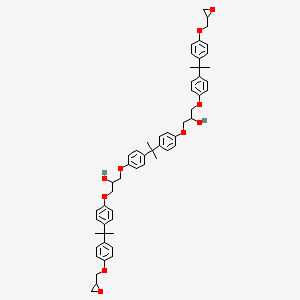

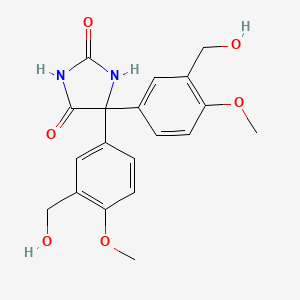
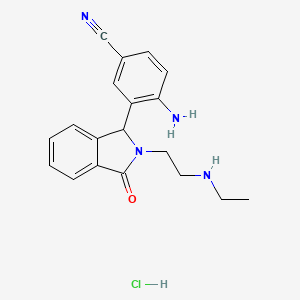
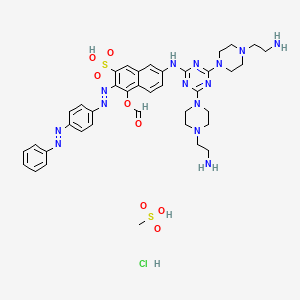
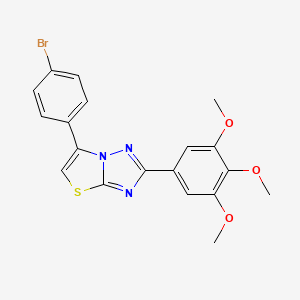
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)
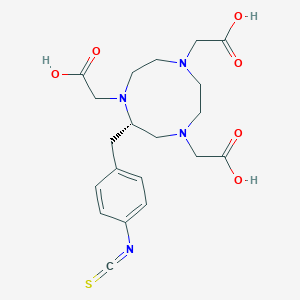
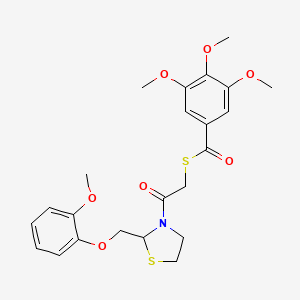

![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)

